Cas no 2034205-44-0 (N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide)
![N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide structure](https://ja.kuujia.com/scimg/cas/2034205-44-0x500.png)
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide
- N-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]acetamide
- N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide
-
- インチ: 1S/C12H16N4O3/c1-9(17)15-7-12(18)16-5-2-10(8-16)19-11-6-13-3-4-14-11/h3-4,6,10H,2,5,7-8H2,1H3,(H,15,17)
- InChIKey: WOJGEWLNUJCYEZ-UHFFFAOYSA-N
- ほほえんだ: O(C1C=NC=CN=1)C1CN(C(CNC(C)=O)=O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 337
- トポロジー分子極性表面積: 84.4
- 疎水性パラメータ計算基準値(XlogP): -0.9
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6488-0292-5μmol |
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide |
2034205-44-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6488-0292-5mg |
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide |
2034205-44-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6488-0292-30mg |
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide |
2034205-44-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6488-0292-2μmol |
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide |
2034205-44-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6488-0292-20μmol |
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide |
2034205-44-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6488-0292-2mg |
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide |
2034205-44-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6488-0292-10μmol |
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide |
2034205-44-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6488-0292-10mg |
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide |
2034205-44-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6488-0292-25mg |
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide |
2034205-44-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6488-0292-1mg |
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide |
2034205-44-0 | 1mg |
$54.0 | 2023-09-08 |
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide 関連文献
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamideに関する追加情報
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide (CAS No. 2034205-44-0): A Comprehensive Overview
N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide (CAS No. 2034205-44-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural framework, combining a pyrazine ring with a pyrrolidine moiety, linked via an ether bond, and further functionalized with an acetamide group. Its distinct architecture makes it a promising candidate for various applications, particularly in drug discovery and development.
The compound's pyrazin-2-yloxy group is a critical feature, contributing to its potential bioactivity. Pyrazine derivatives are well-known for their roles in medicinal chemistry, often associated with antimicrobial, antiviral, and anticancer properties. The incorporation of the pyrrolidin-1-yl segment enhances the molecule's stability and bioavailability, which are essential factors in pharmaceutical formulations. Researchers are particularly interested in how N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide interacts with biological targets, given its hybrid structure.
In recent years, the demand for novel heterocyclic compounds like N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide has surged, driven by the need for innovative therapeutics. The global pharmaceutical industry is increasingly focusing on small-molecule drugs, and this compound's unique properties position it as a potential lead molecule. Its acetamide functionality, for instance, is a common pharmacophore found in many FDA-approved drugs, suggesting broad applicability.
From a synthetic chemistry perspective, N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide presents interesting challenges and opportunities. The compound's synthesis typically involves multi-step organic reactions, including etherification, amidation, and cyclization processes. Optimizing these synthetic routes is a key area of research, as it impacts the compound's scalability and cost-effectiveness for industrial applications. Recent advancements in green chemistry have also spurred interest in developing eco-friendly synthesis methods for such molecules.
The compound's potential applications extend beyond pharmaceuticals. For example, its pyrazine component is often explored in agrochemicals due to its pesticidal and herbicidal properties. Additionally, the pyrrolidine ring is a versatile scaffold in material science, particularly in the design of functional polymers and catalysts. These interdisciplinary applications highlight the versatility of N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide and its relevance across multiple scientific domains.
Market trends indicate a growing interest in N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide, particularly in regions with robust pharmaceutical and biotechnology sectors. North America and Europe currently lead in research and development activities involving this compound, while Asia-Pacific is emerging as a significant player due to increasing investments in life sciences. The compound's patent landscape is also evolving, with several research institutions and companies filing intellectual property claims related to its synthesis and applications.
For researchers and industry professionals, understanding the physicochemical properties of N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide is crucial. Key parameters such as solubility, melting point, and stability under various conditions are essential for its formulation and handling. Analytical techniques like NMR, HPLC, and mass spectrometry are routinely employed to characterize this compound and ensure its purity for experimental and commercial use.
Looking ahead, N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide is poised to play a pivotal role in advancing scientific research. Its unique structural features and multifunctional nature make it a valuable tool for exploring new chemical spaces and developing next-generation therapeutics. As the scientific community continues to unravel its full potential, this compound is likely to remain a subject of intense study and innovation in the years to come.
2034205-44-0 (N-{2-oxo-2-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide) 関連製品
- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 21667-62-9(3-(3-chlorophenyl)-3-oxopropanenitrile)
- 2734776-95-3(2-Chloro-4-(2,4-dimethoxyphenyl)pyridine)
- 2228817-23-8(3-(4-methyloxan-4-yl)propanoic acid)
- 1806544-23-9(Ethyl 2-(bromomethyl)-5-(3-bromopropanoyl)benzoate)
- 1863486-12-7(3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride)
- 2228963-87-7(2-2-(1-aminocyclopropyl)propan-2-yl-6-chlorophenol)
- 106-14-9(12-Hydroxyoctadecanoic acid)
- 2228610-47-5(1-2-(3,3-dimethylcyclohexyl)ethylpiperazine)
- 912569-73-4(N-Methyl-1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-ylmethylamine)



